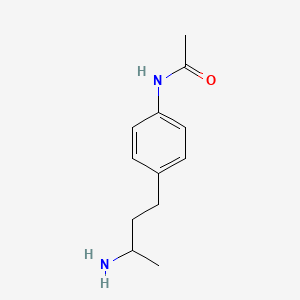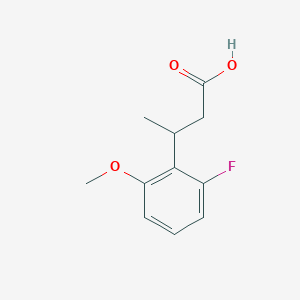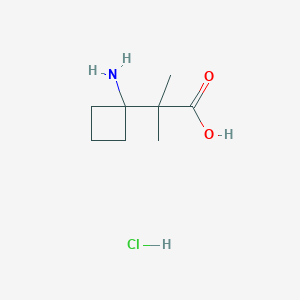
n-(4-(3-Aminobutyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(4-(3-Aminobutyl)phenyl)acetamide: is an organic compound with the molecular formula C12H18N2O It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a 3-aminobutyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-(3-Aminobutyl)phenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and 3-aminobutylamine.
Formation of Intermediate: The first step involves the nucleophilic substitution reaction between 4-bromoacetophenone and 3-aminobutylamine to form an intermediate compound.
Acetylation: The intermediate is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
n-(4-(3-Aminobutyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry
In organic synthesis, n-(4-(3-Aminobutyl)phenyl)acetamide serves as a building block for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows for modifications that can enhance binding affinity and specificity towards biological targets.
Medicine
This compound is investigated for its potential therapeutic properties. It may act as an analgesic, anti-inflammatory, or anticancer agent, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its functional groups that allow for further chemical modifications.
作用機序
The mechanism by which n-(4-(3-Aminobutyl)phenyl)acetamide exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The acetamide group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can engage in π-π interactions with aromatic residues. The 3-aminobutyl chain provides additional flexibility and binding opportunities.
類似化合物との比較
Similar Compounds
n-(4-(3-Aminopropyl)phenyl)acetamide: Similar structure but with a shorter alkyl chain.
n-(4-(3-Aminobutyl)phenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
n-(4-(3-Aminobutyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 3-aminobutyl chain provides a balance between hydrophilicity and hydrophobicity, enhancing its solubility and interaction with biological targets.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
N-[4-(3-aminobutyl)phenyl]acetamide |
InChI |
InChI=1S/C12H18N2O/c1-9(13)3-4-11-5-7-12(8-6-11)14-10(2)15/h5-9H,3-4,13H2,1-2H3,(H,14,15) |
InChIキー |
VCMNVZSWBBVHSL-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=C(C=C1)NC(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)


![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)

![5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
![8-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13539120.png)

![5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13539123.png)



